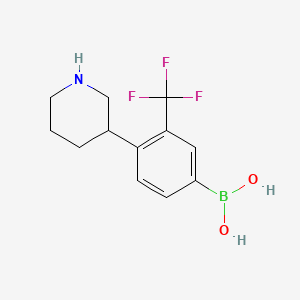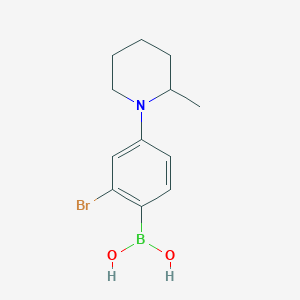
(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a 2-methylpiperidin-1-yl substituent on a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product while minimizing waste and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the bromine and piperidinyl substituents, making it less versatile in certain reactions.
4-Bromophenylboronic Acid: Similar structure but lacks the piperidinyl group, affecting its reactivity and applications.
2-Bromophenylboronic Acid: Similar structure but lacks the piperidinyl group, affecting its reactivity and applications.
Uniqueness
(2-Bromo-4-(2-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the 2-methylpiperidin-1-yl group, which enhance its reactivity and make it suitable for a wider range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C12H17BBrNO2 |
|---|---|
Molekulargewicht |
297.99 g/mol |
IUPAC-Name |
[2-bromo-4-(2-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BBrNO2/c1-9-4-2-3-7-15(9)10-5-6-11(13(16)17)12(14)8-10/h5-6,8-9,16-17H,2-4,7H2,1H3 |
InChI-Schlüssel |
PABAMGUGUYOTOD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2C)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



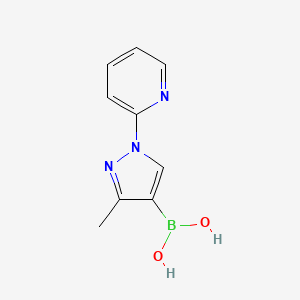

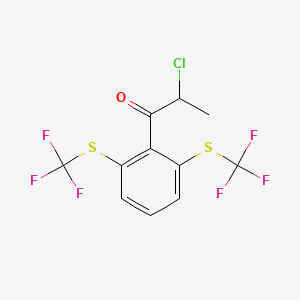
![Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate](/img/structure/B14075374.png)
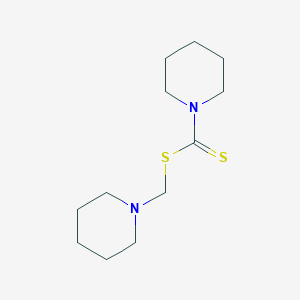
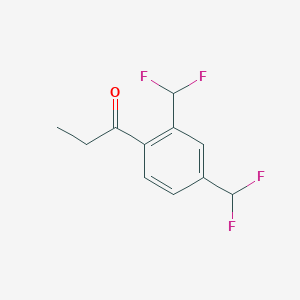
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)
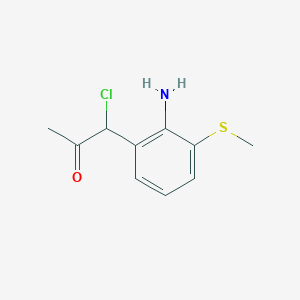

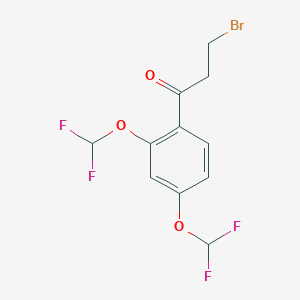
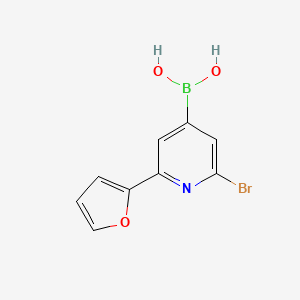
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)
